molecular formula C15H18N2O B1455833 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine CAS No. 1146362-82-4

4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

Cat. No. B1455833
M. Wt: 242.32 g/mol
InChI Key: QYKDPFJVQCVBJZ-UHFFFAOYSA-N
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Description

Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . It is a core structure in many biological compounds and has been the subject of much research due to its wide range of biological activities .


Synthesis Analysis

The synthesis of oxazole derivatives often involves the cyclodehydration of certain amides or the condensation of nitriles . In one study, a series of honokiol analogues were synthesized by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its molecule .


Molecular Structure Analysis

The oxazole ring in the compound contains one oxygen atom and one nitrogen atom. The presence of these heteroatoms often allows for the formation of hydrogen bonds, which can be important in biological interactions .

Scientific Research Applications

Synthetic Applications

Compounds related to "4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine" have been utilized in the synthesis of novel chemical entities. For instance, Stanovnik et al. (2002) explored the use of oxazolone derivatives in the synthesis of 1,4-dihydropyridine derivatives, highlighting their relevance in creating biologically active molecules with potential applications in drug development (Stanovnik et al., 2002).

Antimicrobial Applications

Novel derivatives of oxazolyl-piperidine compounds have been synthesized and evaluated for their antimicrobial activity. Vankadari et al. (2013) reported on the synthesis and evaluation of antimicrobial activity of novel oxadiazoles, demonstrating significant antibacterial and moderate antifungal activities, which underscores their potential in addressing antibiotic resistance (Vankadari et al., 2013).

Anticancer Applications

Research has also explored the anticancer potential of related compounds. Arul et al. (2016) evaluated the anticancer activity of a novel triazole derivative against Dalton’s Lymphoma Ascitic in mice, revealing its potential in cancer therapy due to its considerable improvement in hematological parameters and reduction in tumor size (Arul et al., 2016).

Anti-Angiogenic Activity

Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic activity using the chick chorioallantoic membrane (CAM) model. Some compounds showed significant activity, suggesting their potential use in anticancer strategies by blocking blood vessel formation (Kambappa et al., 2017).

Enantioselective Synthesis for CGRP Receptor Inhibition

Cann et al. (2012) developed a stereoselective synthesis of CGRP receptor antagonists, showcasing the utility of chiral piperidine derivatives in the development of novel therapeutics for migraine treatment (Cann et al., 2012).

Safety And Hazards

The safety and hazards associated with oxazole derivatives can vary greatly depending on their structure. Some oxazole derivatives have been found to have higher biological safety for host cells .

Future Directions

Oxazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new oxazole derivatives and their potential applications in medicine .

properties

IUPAC Name

5-methyl-4-phenyl-2-piperidin-4-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-14(12-5-3-2-4-6-12)17-15(18-11)13-7-9-16-10-8-13/h2-6,13,16H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKDPFJVQCVBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2CCNCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

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